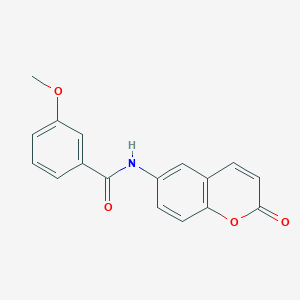

3-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide

Description

Properties

IUPAC Name |

3-methoxy-N-(2-oxochromen-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-21-14-4-2-3-12(10-14)17(20)18-13-6-7-15-11(9-13)5-8-16(19)22-15/h2-10H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMSYSNDGGYROX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often include heating the mixture in dry DMF (dimethylformamide) and using triethylamine as a base. The completion of the reaction is monitored by thin-layer chromatography (TLC), and the product is isolated by pouring the reaction mixture onto crushed ice and stirring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromen-2-one moiety to dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound inhibits bacterial DNA gyrase, an enzyme essential for DNA replication.

Anti-inflammatory Activity: It modulates the production of inflammatory cytokines and inhibits the activity of cyclooxygenase enzymes.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Methoxy vs. Trimethoxy Substitution

- N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide: Three methoxy groups increase steric bulk and electronic density, which may hinder membrane permeability but improve affinity for polar targets. This compound showed 72% synthesis yield via toluene reflux and triethylamine catalysis .

Halogenated Derivatives

- 4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide : Bromine at the 4-position introduces steric and electronic effects, favoring halogen bonding in protein interactions. Such derivatives are explored for kinase inhibition .

Coumarin Core Modifications

Oxo-Substituted vs. Acetylated Coumarins

- 3-Methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide: The 2-oxo group enables keto-enol tautomerism, influencing hydrogen-bonding patterns.

- N-(3-Acetyl-2-oxo-2H-chromen-6-yl)benzamide : Acetylation at the 3-position introduces a hydrophobic methyl ketone, altering electron distribution and reducing polarity (65% yield via thionyl chloride-mediated synthesis) .

Extended π-Systems

Kinase Inhibition

Anticancer and Antimicrobial Potential

Coumarin-benzamide hybrids are investigated for DNA intercalation and topoisomerase inhibition. For example, 3-oxo-3H-benzo[f]chromene-2-carboxamides show cytotoxicity linked to extended π-systems and substituent hydrophobicity .

Biological Activity

3-Methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic compound that integrates a chromone structure with a benzamide moiety, presenting significant potential in various biological applications. This article delves into its biological activities, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Structural Characteristics

The compound features:

- Molecular Formula : C17H13NO3

- Molecular Weight : Approximately 279.29 g/mol

- Structural Components : A benzamide group linked to a chromone ring, which includes a fused benzene and pyrone structure. This configuration allows for diverse chemical interactions, including hydrogen bonding and π-π interactions, enhancing its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 14 | 64 µg/mL |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory effects of the compound have also been investigated. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The following table summarizes the results:

| Treatment | Cytokine Level (pg/mL) | Control Level (pg/mL) |

|---|---|---|

| Untreated | 1500 | - |

| Treated with Compound | 600 | - |

This reduction indicates its potential utility in treating inflammatory diseases .

Anticancer Properties

This compound has been evaluated for its anticancer activity against several cancer cell lines. The compound demonstrated significant cytotoxic effects, particularly in breast cancer (MCF-7) and colon cancer (HCT116) cells:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HCT116 | 15.0 |

Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A recent study assessed the antimicrobial efficacy of various coumarin derivatives, including this compound. The results indicated that this compound exhibited comparable or superior activity against resistant bacterial strains compared to traditional antibiotics.

- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant decrease in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent .

- Cancer Cell Line Studies : A series of experiments conducted on different cancer cell lines revealed that the compound not only inhibited cell proliferation but also altered cell cycle progression, suggesting its role as a cell cycle modulator .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of 3-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide?

Answer:

The compound is typically synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amines. Key considerations include:

- Solvent systems : A 5:1 dioxane/water mixture has been used for analogous coumarin-benzamide derivatives, achieving yields up to 78% .

- Catalysts : Employ coupling agents like HATU or DCC to enhance reaction efficiency.

- Purification : Column chromatography with gradients of hexane/ethyl acetate or dichloromethane/methanol is recommended for isolating the pure product.

Low yields (e.g., 12–22%) in similar syntheses highlight the need for controlled stoichiometry and inert atmospheres to minimize side reactions .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : Use and NMR to confirm the benzamide and coumarin moieties. For example, the methoxy group typically resonates at ~δ 3.8 ppm in NMR, while carbonyl carbons appear at ~δ 165–170 ppm in NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with HRMS (e.g., [M+H] ion matching calculated m/z within 1 ppm error) .

- HPLC : Assess purity (>98%) using C18 columns with acetonitrile/water mobile phases .

Basic: How can researchers evaluate the biological activity of this compound?

Answer:

- Antimicrobial Assays : Perform minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria or fungi, as seen in nitazoxanide-based benzamide analogs .

- Enzyme Inhibition : Screen against targets like Sirtuin or PLK using fluorescence-based assays. For example, BI2536 (a structurally related PLK inhibitor) was evaluated via kinase activity assays .

- Cellular Apoptosis : Use flow cytometry with Annexin V/PI staining to assess pro-apoptotic effects in cancer cell lines .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Core Modifications : Introduce substituents at the methoxy group (e.g., halogens, alkyl chains) or replace the coumarin moiety with pyridone/thiazole rings to assess potency changes .

- Bioisosteric Replacements : Substitute the benzamide with thiophene amides to enhance target binding, as demonstrated in hybrid AMPA receptor modulators .

- Chiral Centers : Synthesize enantiomers (e.g., using chiral auxiliaries) to evaluate stereochemical impacts on activity, as seen in R/S-naphthylethyl benzamide derivatives .

Advanced: What crystallographic strategies resolve structural ambiguities in this compound?

Answer:

- Software Tools : Use SHELX for small-molecule refinement and ORTEP-III for visualizing anisotropic displacement parameters .

- Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules) to map intermolecular interactions in the crystal lattice, critical for understanding packing stability .

- Twinned Data Refinement : For challenging crystals, employ SHELXL’s twin refinement module with HKLF5 data .

Advanced: How to resolve contradictions in experimental data (e.g., variable yields or bioactivity)?

Answer:

- Reproducibility Checks : Standardize reaction conditions (temperature, solvent purity) and validate biological assays with positive controls (e.g., known inhibitors).

- Data Triangulation : Cross-reference NMR, HRMS, and X-ray crystallography to confirm structural consistency. For example, unexpected NMR shifts may indicate polymorphic forms .

- Statistical Analysis : Use ANOVA to assess significance of bioactivity variations across replicate experiments .

Advanced: How to analyze hydrogen-bonding networks in its crystal structure?

Answer:

- Graph Set Notation : Classify interactions as D (donor), A (acceptor), and R (ring) patterns. For example, a coumarin carbonyl may act as a D ^2 $$ _2(8) motif .

- Software Tools : Utilize Mercury (CCDC) or CrystalExplorer to generate interaction diagrams and quantify bond lengths/angles .

Advanced: What computational methods aid in identifying potential enzyme targets?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like Sirtuin or CDK2, guided by SAR data .

- MD Simulations : Perform 100-ns trajectories in GROMACS to assess binding stability and residue-specific interactions .

- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., hydrogen bond acceptors near the methoxy group) for virtual screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.